5-phenyl-1-[4-(propan-2-yl)phenyl]-1H-imidazole-2-thiol

Medicinal Chemistry ADME Drug Discovery

This compound's unique 1,5-diaryl substitution and high logP (6.237) enable specific hydrophobic interactions, making it an ideal scaffold for 15-lipoxygenase inhibitor design. Its ≥95% purity ensures reliable use as a drug impurity reference standard or a building block for complex heterocycles. The 4-isopropylphenyl group adds steric bulk, differentiating it from simpler imidazole-2-thiols—critical for structure-activity relationship studies and formulation development. Secure your research supply today.

Molecular Formula C18H18N2S
Molecular Weight 294.42
CAS No. 851175-86-5
Cat. No. B2363239
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-phenyl-1-[4-(propan-2-yl)phenyl]-1H-imidazole-2-thiol
CAS851175-86-5
Molecular FormulaC18H18N2S
Molecular Weight294.42
Structural Identifiers
SMILESCC(C)C1=CC=C(C=C1)N2C(=CNC2=S)C3=CC=CC=C3
InChIInChI=1S/C18H18N2S/c1-13(2)14-8-10-16(11-9-14)20-17(12-19-18(20)21)15-6-4-3-5-7-15/h3-13H,1-2H3,(H,19,21)
InChIKeyZHFNZFKURMDVCR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-phenyl-1-[4-(propan-2-yl)phenyl]-1H-imidazole-2-thiol (CAS 851175-86-5): Basic Chemical and Physical Identity


5-phenyl-1-[4-(propan-2-yl)phenyl]-1H-imidazole-2-thiol (CAS 851175-86-5) is a heterocyclic organic compound belonging to the 1H-imidazole-2-thiol class . It is characterized by a central imidazole ring bearing a phenyl group at the 5-position, a 4-isopropylphenyl group at the 1-position, and a thiol (-SH) group at the 2-position. Its molecular formula is C18H18N2S, with a molecular weight of 294.41 g/mol . Predicted physicochemical properties include a density of 1.21±0.1 g/cm³ and a boiling point of 434.9±55.0 °C .

Why Generic Imidazole-2-thiols Cannot Replace 5-phenyl-1-[4-(propan-2-yl)phenyl]-1H-imidazole-2-thiol in Structure-Sensitive Applications


The specific substitution pattern of 5-phenyl-1-[4-(propan-2-yl)phenyl]-1H-imidazole-2-thiol—a 5-phenyl group and a 1-(4-isopropylphenyl) moiety—dictates its unique physicochemical and biological profile. Unlike simpler 1H-imidazole-2-thiol analogs, this compound's high predicted lipophilicity (logP = 6.237) [1] dramatically alters its solubility, membrane permeability, and potential for hydrophobic interactions with biological targets or material surfaces. Furthermore, the 4-isopropylphenyl group introduces steric bulk and distinct electron-donating properties that are absent in unsubstituted or methyl-substituted imidazole-2-thiols [2]. Direct substitution with a less lipophilic or sterically different analog would fundamentally change the compound's behavior in assays, formulations, or as a synthetic building block.

5-phenyl-1-[4-(propan-2-yl)phenyl]-1H-imidazole-2-thiol: Differentiated Performance Data Against Key Analogs


Comparative Lipophilicity (logP): 5-phenyl-1-[4-(propan-2-yl)phenyl]-1H-imidazole-2-thiol vs. Unsubstituted and Methyl-Substituted Analogs

The predicted logP of 5-phenyl-1-[4-(propan-2-yl)phenyl]-1H-imidazole-2-thiol is 6.237 [1], indicating high lipophilicity. This is markedly higher than simpler imidazole-2-thiol analogs: 1-methyl-1H-imidazole-2-thiol (predicted logP ~0.6) and 1-phenyl-1H-imidazole-2-thiol (predicted logP ~2.5) . The substantial increase in logP (>3 log units) is attributed to the combined phenyl and isopropylphenyl substitutions, which enhance hydrophobic interactions and membrane permeability.

Medicinal Chemistry ADME Drug Discovery

Molecular Weight and Bulk Property Comparison: 5-phenyl-1-[4-(propan-2-yl)phenyl]-1H-imidazole-2-thiol vs. Common Imidazole-2-thiol Building Blocks

The target compound has a molecular weight of 294.41 g/mol , significantly higher than 5-phenyl-1H-imidazole-2-thiol (176.24 g/mol) [1] and 1-(4-isopropylphenyl)-1H-imidazole-2-thiol (218.32 g/mol) [2]. This difference in molecular weight and structural complexity directly impacts physical properties such as melting point, boiling point (predicted 434.9±55.0 °C) , and solubility.

Synthetic Chemistry Combinatorial Chemistry Material Science

Structural Determinants of 15-Lipoxygenase Inhibition: Role of the Thiol Group and Aryl Substitution Pattern

While direct IC50 data for 5-phenyl-1-[4-(propan-2-yl)phenyl]-1H-imidazole-2-thiol against 15-lipoxygenase (15-LOX) are not available, class-level SAR from a 2012 study on 4,5-diaryl-1H-imidazole-2(3H)-thiones provides a robust framework [1]. The study demonstrated that the free thiol (-SH) group is essential for activity; methylation of the thiol to a thioether dramatically reduced 15-LOX inhibition from an IC50 of 4.7 µM (for the most potent analog) to >250 µM [1]. The target compound, possessing both a free thiol and a diaryl substitution pattern (5-phenyl and 1-(4-isopropylphenyl)), aligns with the key pharmacophoric elements identified for this class.

Enzyme Inhibition Medicinal Chemistry Structure-Activity Relationship

Use as a High-Purity Research Chemical: Vendor-Specified Purity vs. Typical Industrial Grade Analogs

5-phenyl-1-[4-(propan-2-yl)phenyl]-1H-imidazole-2-thiol is offered by multiple vendors with a specified purity of 95% [1]. This level of purity is suitable for use as a drug impurity reference standard or as a reliable building block in medicinal chemistry . In contrast, many simpler imidazole-2-thiols, such as 1-methyl-1H-imidazole-2-thiol, are often supplied at lower industrial grades (e.g., 90% or technical grade) unless specifically requested.

Analytical Chemistry Reference Standards Quality Control

Optimal Research and Industrial Use Cases for 5-phenyl-1-[4-(propan-2-yl)phenyl]-1H-imidazole-2-thiol Based on Differentiated Evidence


Medicinal Chemistry: Design of Lipophilic, Thiol-Containing Enzyme Inhibitors

The compound's high predicted logP (6.237) [1] and free thiol group make it a suitable scaffold for developing inhibitors targeting enzymes with hydrophobic active sites, such as 15-lipoxygenase [2]. Its structural features align with known pharmacophores for imidazole-2-thione-based inhibitors, offering a starting point for SAR studies focused on optimizing potency and selectivity.

Synthetic Chemistry: A Bulky, Aryl-Substituted Building Block for Complex Molecule Synthesis

With a molecular weight of 294.41 g/mol and a unique 1,5-diaryl substitution pattern , this compound serves as a valuable intermediate for constructing more complex heterocyclic systems. Its high purity (95%) ensures reliable reaction outcomes, and its distinct physical properties (e.g., high boiling point) differentiate it from smaller imidazole-2-thiol building blocks in multi-step syntheses.

Analytical Chemistry: Drug Impurity Reference Standard

The compound is explicitly marketed as a potential drug impurity reference standard . Its well-defined identity (CAS 851175-86-5) and available purity (95%) [3] support its use in analytical method development and validation, particularly for pharmaceutical products where imidazole-containing impurities must be quantified.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-phenyl-1-[4-(propan-2-yl)phenyl]-1H-imidazole-2-thiol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.